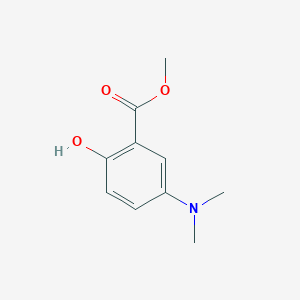
Methyl 5-(dimethylamino)-2-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DMDO-MeS , is an organic compound. It has received considerable scientific and industrial attention due to its potential as a non-toxic replacement for common polar aprotic solvents .
Preparation Methods
Two different one-step syntheses of DMDO-MeS have been developed via Michael additions. The most advanced synthetic route involves solvent-free reactions and catalytic amounts of base, resulting in high-purity DMDO-MeS .
Chemical Reactions Analysis
DMDO-MeS can undergo various reactions, including O- and N-arylation in SNAr reactions. It demonstrates similar or superior yields compared to other green solvents . Common reagents and conditions depend on the specific reaction type.
Scientific Research Applications
DMDO-MeS finds applications in:
Chemistry: As a green solvent in various reactions.
Biology: Potential use in biological studies.
Medicine: Investigating its effects on molecular targets and pathways.
Industry: Replacing toxic polar aprotic solvents in large quantities.
Mechanism of Action
The exact mechanism by which DMDO-MeS exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
DMDO-MeS stands out for its non-toxicity and sustainability. Similar compounds include other polar aprotic solvents, but DMDO-MeS offers unique advantages .
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
methyl 5-(dimethylamino)-2-hydroxybenzoate |
InChI |
InChI=1S/C10H13NO3/c1-11(2)7-4-5-9(12)8(6-7)10(13)14-3/h4-6,12H,1-3H3 |
InChI Key |
WRTZVXVFDFCDRD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















